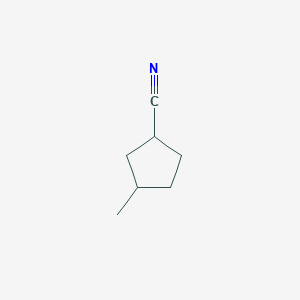

3-Methylcyclopentane-1-carbonitrile

Description

The compound 1-(3-Fluoro-2-hydroxypropyl)-3-methylcyclopentane-1-carbonitrile (CAS 1861074-26-1) features a cyclopentane backbone substituted with a methyl group, a nitrile (-CN) moiety, and a fluoro-hydroxypropyl side chain. Its molecular formula is C₁₀H₁₆FNO, with a molecular weight of 185.24 g/mol and a purity ≥95% . However, detailed toxicological and physicochemical data (e.g., boiling point, solubility) remain unavailable in the provided evidence .

Properties

IUPAC Name |

3-methylcyclopentane-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N/c1-6-2-3-7(4-6)5-8/h6-7H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJGOFSOLQOWBSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

109.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1340446-08-3 | |

| Record name | 3-methylcyclopentane-1-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Cyclopentane Derivative Synthesis: One common method involves the reaction of 3-methylcyclopentanone with a suitable nitrile source under acidic or basic conditions to form 3-methylcyclopentane-1-carbonitrile.

Industrial Production Methods: Industrially, this compound can be synthesized through catalytic hydrogenation of 3-methylcyclopentane-1-carboxamide followed by dehydration to yield the nitrile.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3-Methylcyclopentane-1-carbonitrile can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: It can be reduced to form amines or other reduced products using reagents like lithium aluminum hydride.

Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Substitution: Alkyl halides or other nucleophiles under basic or acidic conditions.

Major Products:

Oxidation: 3-Methylcyclopentane-1-carboxylic acid.

Reduction: 3-Methylcyclopentylamine.

Substitution: Various substituted cyclopentane derivatives.

Scientific Research Applications

Chemistry:

- Used as an intermediate in the synthesis of more complex organic molecules.

- Studied for its reactivity and potential as a building block in organic synthesis.

Biology and Medicine:

- Potential applications in the development of pharmaceuticals due to its unique structure.

- Investigated for its biological activity and potential therapeutic uses.

Industry:

- Utilized in the production of specialty chemicals and materials.

- Employed in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-methylcyclopentane-1-carbonitrile involves its interaction with various molecular targets depending on the specific reaction or application. In biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The nitrile group can participate in various chemical reactions, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Methyl 3-aminocyclopentanecarboxylate (CAS 1314922-38-7)

Molecular Formula: C₇H₁₃NO₂ Molecular Weight: 143.18 g/mol Functional Groups: Cyclopentane with ester (-COOCH₃) and amino (-NH₂) substituents.

Key Differences:

- Reactivity: The ester and amino groups enable nucleophilic reactions (e.g., hydrolysis, amidation), whereas the nitrile group in 3-methylcyclopentane-1-carbonitrile is electrophilic, favoring cyanation or reduction reactions .

- Hazards : Classified as acutely toxic (oral, Category 4), skin/eye irritant (Category 2), and respiratory irritant (H302, H315, H319, H335). In contrast, the fluorinated analog lacks detailed hazard profiling, though fluorine may introduce unique toxicity risks .

- Applications : Used in laboratory chemical manufacturing, while the nitrile derivative’s applications are underexplored .

(8-Methoxy-3H-cyclopenta[a]naphthalen-1-yl)carbonitrile

Structure : A naphthalene-fused cyclopentane with methoxy (-OCH₃) and nitrile groups.

Key Differences:

- Synthesis : Prepared via trimethylsilyl cyanide addition under zinc iodide catalysis, differing from the fluorinated analog’s unspecified synthesis route .

- Applications : Likely serves as a photostable intermediate in dyes or optoelectronics, whereas the fluorinated compound may target bioactive molecule development .

Dimethylcyclopentane Derivatives (CAS 2532-58-3)

Molecular Formula : C₇H₁₂ (cis-1,3-dimethylcyclopentane)

Key Differences :

Data Table: Structural and Functional Comparison

Research Findings and Contradictions

- Synthetic Routes : The naphthalene-fused nitrile employs cyanide reagents (), while the fluorinated analog’s synthesis is undocumented, highlighting a gap in methodology .

- Safety Data: Methyl 3-aminocyclopentanecarboxylate has well-documented hazards, whereas this compound derivatives lack comprehensive toxicological profiles, complicating risk assessments .

- Structural Impact: Fluorine and hydroxy groups in this compound may enhance bioavailability compared to non-halogenated analogs, though this remains untested .

Biological Activity

3-Methylcyclopentane-1-carbonitrile is a cyclic organic compound with the molecular formula . Its unique structure, featuring a cyclopentane ring with a carbonitrile functional group, makes it a subject of interest in medicinal chemistry and materials science. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative analysis with related compounds.

The compound possesses a molecular weight of approximately 111.17 g/mol and is characterized by the following structural features:

- Cyclopentane Ring : Provides a stable framework for substituents.

- Carbonitrile Group : Imparts reactivity and potential biological interactions.

Biological Activity

Research indicates that this compound may exhibit various biological activities, particularly in the context of medicinal chemistry. The nitrile group can interact with biological targets such as enzymes and receptors, potentially modulating biochemical pathways.

The mechanism of action for this compound involves its ability to participate in nucleophilic substitution reactions and other transformations that can affect biological systems. The nitrile group may facilitate interactions that lead to specific biochemical effects, including:

- Enzyme Inhibition : Potential to inhibit enzymes involved in metabolic pathways.

- Receptor Modulation : Possible interactions with cellular receptors that influence signaling pathways.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Cyclopentane | Simple cyclic hydrocarbon | Lacks functional groups like nitriles |

| 3-Methylcyclopentanone | Ketone derivative | Contains a carbonyl group instead of a nitrile |

| Cyclopentane-1-carbonitrile | Nitrile derivative | Similar but lacks the methyl substitution |

The presence of both a methyl group and a nitrile group in this compound contributes to its distinct chemical properties and potential biological activities compared to its analogs.

Case Studies and Research Findings

Several studies have investigated the biological properties of this compound:

- Pharmaceutical Applications : Preliminary investigations suggest that this compound may serve as an intermediate in synthesizing pharmaceuticals due to its unique reactivity profile. It has been studied for its potential therapeutic uses in treating various diseases, including metabolic disorders and cancer .

-

Chemical Reactions :

- Oxidation : Can be oxidized to form carboxylic acids.

- Reduction : Capable of being reduced to form amines.

- Substitution Reactions : The nitrile group can participate in nucleophilic substitutions leading to diverse derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.